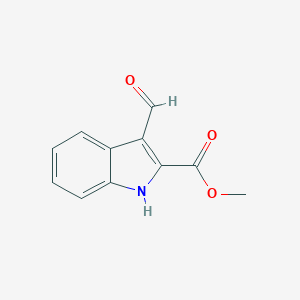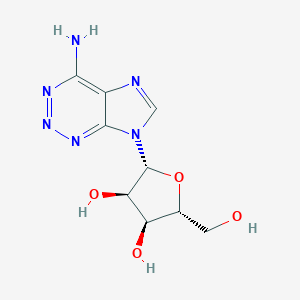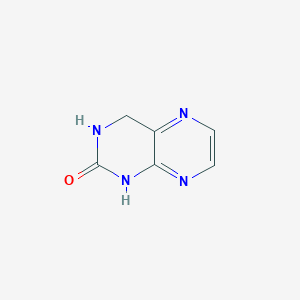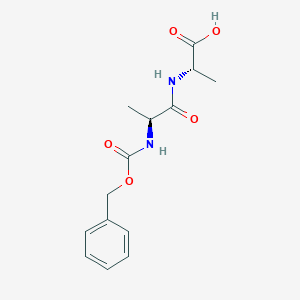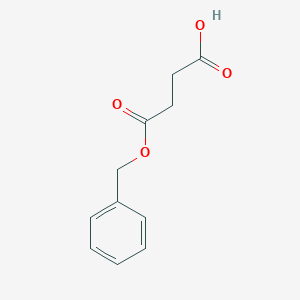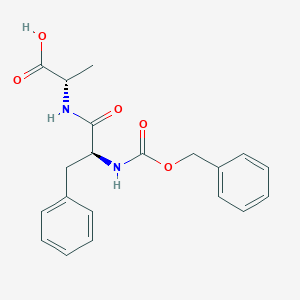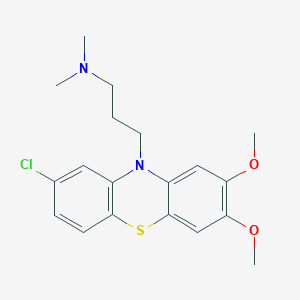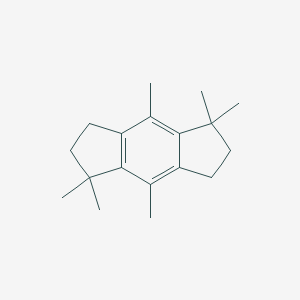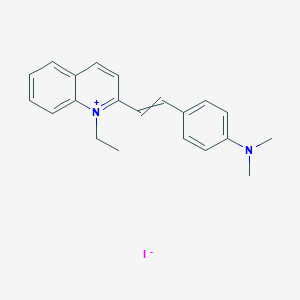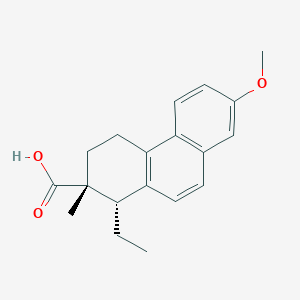
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid, or Moxestrol, is synthesized through a series of chemical reactions starting from estradiol. The synthetic route typically involves the use of reagents such as methanol and ethynyl magnesium bromide under controlled conditions . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
化学反応の分析
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid has been widely used in scientific research, particularly as a radioligand for estrogen receptor studies . Its high affinity for estrogen receptors makes it a valuable tool for studying estrogen receptor binding and activity. In addition to its use in receptor studies, this compound has applications in:
Chemistry: Used as a reference compound in the synthesis of other estrogenic compounds.
Biology: Employed in studies investigating the role of estrogen in various biological processes.
Medicine: Used in clinical research to explore new therapeutic applications for estrogenic compounds.
Industry: Utilized in the development of new estrogen-based pharmaceuticals.
作用機序
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. This activation results in various physiological effects, including the regulation of reproductive functions and the maintenance of secondary sexual characteristics . The high potency of this compound is attributed to its strong binding affinity for estrogen receptors and its resistance to metabolic degradation .
類似化合物との比較
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid is similar to other synthetic estrogens such as ethinylestradiol and estradiol . it is distinguished by its higher potency and selectivity for estrogen receptor alpha over estrogen receptor beta . Other similar compounds include:
Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives.
Estradiol: The primary natural estrogen in humans.
Diethylstilbestrol: A synthetic nonsteroidal estrogen previously used in hormone therapy.
This compound’s unique structural modifications, such as the methoxy and ethynyl groups, contribute to its distinct pharmacological profile and make it a valuable compound in both clinical and research settings .
特性
CAS番号 |
15372-34-6 |
|---|---|
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC名 |
1-ethyl-7-methoxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C19H22O3/c1-4-17-16-7-5-12-11-13(22-3)6-8-14(12)15(16)9-10-19(17,2)18(20)21/h5-8,11,17H,4,9-10H2,1-3H3,(H,20,21) |
InChIキー |
HZZSXUIUESWVSS-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)OC |
異性体SMILES |
CC[C@H]1C2=C(CC[C@@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)OC |
正規SMILES |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)OC |
Key on ui other cas no. |
15372-34-6 |
同義語 |
cis-bisdehydrodoisynolic acid methyl ether doisynoestrol doisynoestrol, (1R-cis)-isomer doisynoestrol, (1S-cis)-isomer doisynoestrol, (1S-trans)-isomer doisynoestrol, (cis)-(+-)-isomer fenocycline RS 2874 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





